Terbium(III) chloride hydrate

Description

Significance of Lanthanide(III) Chlorides in Chemical Sciences

Lanthanide(III) chlorides, including terbium(III) chloride, are a cornerstone of modern chemical and materials science. As a group, these compounds are highly significant as they serve as readily available, water-soluble sources of trivalent lanthanide ions. This accessibility is crucial for the synthesis of a vast array of more complex coordination compounds, organometallics, and advanced materials. chemimpex.comrsc.org In organic synthesis, certain lanthanide chlorides function as mild Lewis acids, for instance, in catalyzing the conversion of aldehydes to acetals. Their catalytic activity is also harnessed in industrial processes like Fluid Catalytic Cracking (FCC), where they can enhance the conversion of crude oil into valuable fuels. chemimpex.com The unique electronic configurations of lanthanide ions, shielded by outer-shell electrons, give rise to distinctive luminescent and magnetic properties, which are readily studied and applied starting from the simple chloride salts.

Academic Context and Research Landscape of Terbium(III) Species

Research into terbium(III) species is a vibrant and expansive field, primarily driven by the ion's exceptional photophysical properties. rsc.org Academic interest is heavily focused on the intense and sharp green luminescence emitted by the Tb(III) ion, making it a key component in the development of phosphors, sensors, and bio-imaging agents. rsc.orgmdpi.com Studies frequently involve the synthesis of complex terbium chelates where an organic ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the central terbium ion, which then luminesces. edp-open.orgsqu.edu.om Beyond optics, the high magnetic moment of terbium(III) makes its compounds, including the chloride hydrate (B1144303), subjects of investigation for creating advanced magnetic materials and single-molecule magnets (SMMs). chemimpex.com The versatility of terbium(III) compounds ensures their continued study across materials science, biotechnology, and catalysis. chemimpex.comsigmaaldrich.com

Historical Development of Terbium(III) Chloride Hydrate Studies

The study of this compound is intrinsically linked to the discovery of the element itself. Terbium was first identified in 1843 by Swedish chemist Carl Gustaf Mosander, who detected it as an impurity within yttrium oxide. rsc.orgwikipedia.org The name, along with those of yttrium and erbium, derives from the village of Ytterby, Sweden, the source of the mineral from which these elements were first isolated. wikipedia.org In the early years, separating terbium from other rare-earth elements was exceptionally challenging. The development of ion-exchange chromatography was a critical breakthrough that enabled the production of pure terbium compounds. wikipedia.orgnih.gov Following its isolation, the preparation and characterization of its simple, stable salts, such as terbium(III) chloride and its hydrate, became fundamental research objectives. These initial studies were crucial for establishing the basic chemistry of terbium and provided the pure starting materials necessary to explore the element's unique luminescent and magnetic properties, which now dominate its research landscape.

Properties

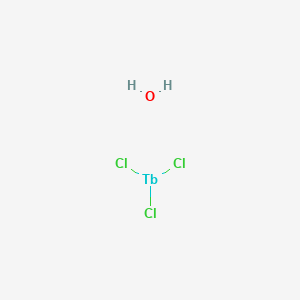

IUPAC Name |

trichloroterbium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQJKRSNPOIDS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583438 | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-24-8, 19423-82-6 | |

| Record name | Terbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for Terbium Iii Chloride Hydrate and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of terbium(III) chloride can be achieved through straightforward chemical reactions involving either terbium oxide or elemental terbium. These methods are fundamental for producing the base compound from which various derivatives are synthesized.

Reaction of Terbium(III) Oxide with Hydrochloric Acid

A common and efficient method for preparing terbium(III) chloride is the reaction of terbium(III) oxide (Tb₂O₃) or the mixed-valence terbium(III,IV) oxide (Tb₄O₇) with hydrochloric acid (HCl). wikipedia.orgkalpesh-enterprise.com The reaction with Tb₂O₃ yields terbium(III) chloride and water. wikipedia.org When using Tb₄O₇, the reaction with hot concentrated hydrochloric acid produces terbium(III) salts. wikipedia.org However, the reaction of Tb₄O₇ with HCl can be slow; at room temperature, complete dissolution may take up to a month, while a hot water bath can reduce this time to about a week. kalpesh-enterprise.comwikipedia.org The resulting aqueous solution is then typically subjected to evaporation and crystallization to isolate the hydrated salt. nist.gov

The general chemical equation for the reaction with terbium(III) oxide is: Tb₂O₃ + 6 HCl → 2 TbCl₃ + 3 H₂O wikipedia.org

Anhydrous terbium(III) chloride can also be prepared from terbium oxide via the ammonium (B1175870) chloride route, which involves heating the oxide with ammonium chloride to form an intermediate ammonium salt, followed by heating in a vacuum to yield the anhydrous trichloride (B1173362). wikipedia.org

Direct Reaction of Elemental Terbium and Chlorine

Anhydrous terbium(III) chloride can be synthesized by the direct reaction of elemental terbium metal with chlorine gas. wikipedia.org This method produces the anhydrous form of the salt directly, bypassing the need for dehydration steps that are often required when starting from aqueous solutions.

The chemical equation for this direct combination reaction is: 2 Tb + 3 Cl₂ → 2 TbCl₃ wikipedia.org

Preparation of Specific Hydrate (B1144303) Forms (e.g., Hexahydrate, nH₂O)

Terbium(III) chloride most commonly forms a hexahydrate (TbCl₃·6H₂O). wikipedia.orgfuncmater.com This specific hydrate is typically prepared by dissolving a terbium oxide, such as commercial-grade terbium(III,IV) oxide (Tb₄O₇) or terbium(III) oxide (Tb₂O₃), in hydrochloric acid. wikipedia.orgnist.govvulcanchem.com Following the dissolution of the oxide, the resulting solution is subjected to evaporation and crystallization. nist.gov The crystals are then dried, for instance in a desiccator over drying agents like calcium chloride, to yield the stable hexahydrate form. nist.gov This water-soluble crystalline solid is a common starting material for creating other terbium compounds. funcmater.comthermofisher.com

| Reactant | Reagent | Product | Description |

| Terbium(III) Oxide (Tb₂O₃) | Hydrochloric Acid (HCl) | Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O) | The oxide is dissolved in HCl, followed by evaporation and crystallization to form the hexahydrate crystals. wikipedia.orgnist.gov |

| Terbium(III,IV) Oxide (Tb₄O₇) | Hydrochloric Acid (HCl) | Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O) | This commercial oxide is dissolved in concentrated HCl to synthesize the hydrated chloride salt. vulcanchem.com |

Controlled Synthesis of Terbium-Based Nanomaterials via Terbium(III) Chloride Hydrate Precursors

This compound is a valuable precursor for the synthesis of advanced nanomaterials, leveraging its solubility and reactivity to create structures with specific morphologies and properties. funcmater.comguidechem.comcymitquimica.com

Terbium Nanotubes Synthesis

Terbium(III) chloride is utilized as a precursor in the synthesis of terbium-based nanotubes. funcmater.comguidechem.com A common method is the template-assisted hydrothermal route. researchgate.netresearchgate.net In this process, terbium(III) chloride is used as the terbium source. researchgate.net Initially, terbium(III) hydroxide (B78521) (Tb(OH)₃) nanotubes are formed through a hydrothermal process, often using a templating agent like sodium dodecyl benzenesulfonate. researchgate.net These precursor Tb(OH)₃ nanotubes are then converted into terbium(III) oxide (Tb₂O₃) nanotubes via calcination. researchgate.netresearchgate.net The resulting oxide nanotubes have outer diameters typically ranging from 80 to 100 nm and lengths of up to several micrometers. researchgate.net

| Precursor | Method | Intermediate | Final Product | Dimensions |

| Terbium(III) Chloride | Template-assisted hydrothermal synthesis | Terbium(III) Hydroxide (Tb(OH)₃) nanotubes | Terbium(III) Oxide (Tb₂O₃) nanotubes | Outer Diameter: 80-100 nm; Length: Several micrometers researchgate.net |

Nanocrystalline Material Preparation

Terbium(III) chloride is a versatile precursor for synthesizing a variety of nanocrystalline materials. lookchem.com For example, it is used to prepare luminescent terbium-doped calcium phosphate (B84403) nanocrystalline powders through methods like the citric acid sol-gel combustion technique. researchgate.net It also serves as the terbium source in the synthesis of terbium complexes with organic ligands, such as the nonsteroidal anti-inflammatory drug ketoprofen, to create luminescent nanohybrids. mdpi.com In these syntheses, an aqueous solution of terbium(III) chloride is reacted with the ligand to precipitate the desired complex. mdpi.com Furthermore, terbium(III) chloride is employed in the preparation of luminescent and biomimetic terbium-doped citrate-functionalized carbonated apatite nanoparticles. nih.gov

Nano-scale Complex Preparation

The synthesis of nano-scale materials incorporating terbium has been a subject of extensive research, leveraging this compound as a versatile precursor. Various methodologies have been developed to create a range of nano-complexes with tailored properties for applications in bioimaging, sensing, and optoelectronics.

One prominent method is thermal decomposition . In this approach, a terbium oleate (B1233923) complex, prepared from terbium chloride, is heated in a high-boiling point solvent. For instance, terbium-based nanorods (TbNRs) with dimensions of approximately 2.1 nm in width and 9.0 nm in length have been synthesized by the thermal decomposition of terbium oleate in 1-octadecene (B91540) at 320°C under an inert atmosphere. acs.org These nanorods can be further functionalized, for example with polyethylene (B3416737) glycol (PEG), to create multimodal bioimaging contrast agents. acs.org

Co-precipitation is another widely used technique. This method was employed to synthesize superparamagnetic iron oxide nanoparticles (IONPs) which were then modified with terbium ions. The process starts with the co-precipitation of iron salts, followed by the introduction of a conjugate containing terbium ions, derived from Terbium(III) chloride hexahydrate (TbCl₃·6H₂O), to create magnetic drug carriers. nih.gov

The inverse microemulsion method offers precise control over nanoparticle size and morphology. This technique has been used to create core@shell lanthanide-doped nanoparticles. aip.org An aqueous solution of Terbium(III) chloride hexahydrate is added to a microemulsion system, followed by a precipitating agent, to form the nanoparticle core or shell. aip.org This method allows for the synthesis of complex structures, such as doping a (H₃O)Y₃F₁₀ core with a shell containing terbium. aip.org Similarly, a nanoprecipitation method has been used to prepare ratiometric luminescent nanoprobes from terbium-containing metallopolymers for intracellular oxygen sensing. nih.gov

For creating highly ordered nanostructures, chemical vapor deposition (CVD) has been utilized. A one-step CVD process has been successful in synthesizing monocrystalline terbium silicate (B1173343) chloride (Tb₃(SiO₄)₂Cl) in the form of core-shell nanowires and nanotubes. acs.org These structures exhibit strong green light emission and high thermal stability, making them suitable for integrated optoelectronics. acs.org

Finally, a bioinspired crystallization method has been developed to produce citrate-functionalized, calcium-doped terbium phosphate hydrate nanophosphors. mdpi.com This process involves the thermal decomplexing of solutions containing Terbium(III) chloride, resulting in nanoparticles smaller than 50 nm with long luminescent lifetimes. mdpi.com

Table 1: Synthesis of Terbium-Based Nano-scale Complexes

| Nano-complex | Synthesis Method | Precursor | Key Findings/Characteristics | Reference |

|---|---|---|---|---|

| PEGylated Terbium-Based Nanorods (TbNRs) | Thermal Decomposition | Terbium chloride | Elongated nanorods (~9.0 nm x 2.1 nm) for multimodal bioimaging. | acs.org |

| Magnetic Nanoparticles with Tb³⁺ | Co-precipitation | Terbium(III) chloride hexahydrate | Superparamagnetic iron oxide nanoparticles functionalized with terbium for drug delivery. | nih.gov |

| Core@shell Luminescent Nanoparticles | Inverse Microemulsion | Terbium(III) chloride hexahydrate | Allows for precise control over core and shell composition for luminescent labels. | aip.org |

| Terbium Silicate Chloride Nanowires | Chemical Vapor Deposition (CVD) | Terbium source (unspecified, but related) | Single-crystal core-shell nanowires and nanotubes (Tb₃(SiO₄)₂Cl) for optoelectronics. | acs.org |

| Calcium-Doped Terbium Phosphate Hydrate Nanoparticles | Bioinspired Crystallization | Terbium(III) chloride anhydrous | Citrate-functionalized nanoparticles (<50 nm) with long luminescent lifetimes. | mdpi.com |

Dehydration Studies of this compound and its Derivatives

The removal of water molecules from Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) is a critical but challenging step for producing the anhydrous salt, which is a precursor for many applications, including the production of terbium metal. pyrometallurgy.co.zascispace.com The process is complicated by the tendency of the compound to undergo hydrolysis at elevated temperatures, leading to the formation of undesirable terbium oxychloride (TbOCl). nih.govurfu.ru

Thermogravimetric analysis reveals that the thermal dehydration of TbCl₃·6H₂O is not a single-step process but occurs through the formation of several lower hydrates. researchgate.net Studies using isothermal techniques have shown that TbCl₃·6H₂O decomposes to the anhydrous form via a series of intermediates, following the pathway: 6 → 3 → 2 → 1 → 0 molecules of water. researchgate.net

However, simply heating the hydrated salt in air or a non-reactive atmosphere often results in hydrolysis. nih.govurfu.ru The water molecules coordinated to the terbium ion can react to form terbium oxychloride (TbOCl), a stable compound, particularly at higher temperatures. nih.gov For instance, heating TbCl₃·6H₂O in an alumina (B75360) crucible to 400°C results in the formation of TbOCl powder. nih.gov The general reaction for this hydrolysis during dehydration can be written as:

LnCl₃·6H₂O → LnOCl + 2HCl↑ + 5H₂O↑ (where Ln = Lanthanide) osti.gov

This formation of oxychloride impurities is a significant issue when pure anhydrous terbium chloride is the desired product. pyrometallurgy.co.zaurfu.ru To circumvent this, methods that actively remove water while suppressing hydrolysis are required. One such method involves reacting the hydrated chloride with thionyl chloride (SOCl₂), which reacts with water to produce gaseous products (SO₂ and HCl), driving the dehydration to completion and yielding the anhydrous salt. wikipedia.org

Table 2: General Thermal Dehydration Scheme for TbCl₃·6H₂O

| Dehydration Step | Intermediate Product | Competing Reaction | Final Product (in Air) | Reference |

|---|---|---|---|---|

| TbCl₃·6H₂O → TbCl₃·3H₂O | Trihydrate | Hydrolysis | TbOCl | nih.govresearchgate.net |

| TbCl₃·3H₂O → TbCl₃·2H₂O | Dihydrate | |||

| TbCl₃·2H₂O → TbCl₃·H₂O | Monohydrate | |||

| TbCl₃·H₂O → TbCl₃ | Anhydrous (transient) |

The atmosphere under which dehydration is conducted has a profound influence on the final product. To prevent the formation of terbium oxychloride, the process must be carried out in an environment that either removes water vapor efficiently or actively suppresses the hydrolysis reaction. pyrometallurgy.co.zaresearchgate.net

A highly effective method is the use of a fluidized bed reactor with a controlled gas atmosphere. pyrometallurgy.co.zaresearchgate.net Research has demonstrated that using a dry mixture of an inert gas, such as argon, with hydrogen chloride (HCl) as the fluidizing gas can successfully produce anhydrous TbCl₃. researchgate.net The presence of HCl gas in the atmosphere shifts the equilibrium away from the hydrolysis reaction, thereby preventing the formation of TbOCl. researchgate.netgoogle.com This technique allows for the complete dehydration of TbCl₃·6H₂O to its anhydrous form through the sequential removal of water molecules without significant contamination from hydrolytic byproducts. researchgate.net

Tb₂O₃ + 6 NH₄Cl → 2 TbCl₃ + 3 H₂O + 6 NH₃↑ wikipedia.org

This method effectively converts terbium oxides (which could form during initial heating) or the hydrated salt into the desired anhydrous chloride. wikipedia.org Similarly, dehydration of related terbium fluoride (B91410) hydrate has been successfully carried out in a tube furnace under an argon atmosphere to produce the anhydrous fluoride salt. scispace.comresearchgate.net These studies underscore the critical role of a controlled atmosphere in directing the dehydration pathway towards the formation of pure anhydrous terbium halides.

Table 3: Effect of Atmosphere on Dehydration of this compound

| Atmosphere | Primary Product | Mechanism/Reason | Reference |

|---|---|---|---|

| Air / Inert Gas (e.g., Argon alone) | Terbium Oxychloride (TbOCl) | Hydrolysis occurs due to the presence of water vapor at elevated temperatures. | nih.govurfu.ru |

| Dry Argon / Hydrogen Chloride (Ar/HCl) Mixture | Anhydrous Terbium(III) Chloride (TbCl₃) | The presence of HCl gas suppresses the hydrolysis reaction by Le Chatelier's principle. | researchgate.netgoogle.com |

| In the presence of NH₄Cl | Anhydrous Terbium(III) Chloride (TbCl₃) | NH₄Cl decomposes to provide an in-situ source of HCl gas, preventing hydrolysis. | wikipedia.org |

| In the presence of SOCl₂ | Anhydrous Terbium(III) Chloride (TbCl₃) | Thionyl chloride reacts with water of hydration, removing it as gaseous products (SO₂ + HCl). | wikipedia.org |

Structural Elucidation and Advanced Characterization of Terbium Iii Chloride Hydrate Systems

Crystallographic Analysis

Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms, ions, and molecules within a crystalline solid. For terbium(III) chloride hydrate (B1144303) systems, X-ray diffraction is the principal tool for elucidating these structures.

While single-crystal studies provide detailed structural data, powder X-ray diffraction (PXRD) is essential for confirming the phase purity of bulk samples and for routine structural identification. rsc.orgresearchgate.net Researchers use PXRD to verify that a synthesized batch of terbium(III) chloride hydrate consists of the desired crystalline phase without significant impurities. researchgate.net In some studies, due to the absence of a reference pattern for TbCl₃·6H₂O in crystallographic databases, its XRD pattern has been compared with that of isostructural compounds, such as gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O), to confirm the correct phase formation. osti.gov This comparative analysis is a standard practice in materials characterization. researchgate.net

The crystallographic data reveals that different forms of terbium(III) chloride adopt distinct crystal structures. The hydrated form, specifically terbium(III) chloride hexahydrate (TbCl₃·6H₂O), crystallizes in the monoclinic crystal system and is described by the space group P2/n. osti.govresearchgate.net This structure is characteristic of other rare earth trichloride (B1173362) hydrates. In contrast, the anhydrous form of terbium(III) chloride (TbCl₃) crystallizes in an orthorhombic system with the space group Cmcm. wikipedia.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) | Monoclinic | P2/n | osti.govresearchgate.net |

| Anhydrous Terbium(III) chloride (TbCl₃) | Orthorhombic | Cmcm | wikipedia.org |

Spectroscopic Characterization Techniques

Spectroscopic methods offer complementary insights into the local atomic and electronic structure of materials, providing details that can be difficult to obtain from diffraction methods alone.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. osti.gov For terbium compounds, XAS measurements are typically performed at the Terbium L₃-edge (around 7514 eV) to characterize the oxidation state and coordination environment of the terbium ions. nih.gov Studies on this compound utilize XAS to gain a deeper understanding of the immediate surroundings of the Tb³⁺ ion, which is crucial for interpreting its chemical and physical properties. researchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region of an XAS spectrum provides quantitative information about the local atomic environment around the absorbing atom. geoscienceworld.org By analyzing the oscillations in the EXAFS signal, it is possible to determine the type, number, and distance of neighboring atoms in the coordination shells. chemrxiv.org

For this compound, EXAFS analysis confirms the coordination environment deduced from crystallographic methods. researchgate.net The analysis of the Tb L₃-edge EXAFS reveals that the central Tb³⁺ ion is directly bonded to a first coordination shell composed of both oxygen and chlorine atoms. Specifically, the data is consistent with a coordination number of eight for the terbium ion, which is surrounded by six oxygen atoms from water molecules and two chloride ions. osti.gov

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Reference |

|---|---|---|---|

| Tb-O | 6 | 2.41 | osti.gov |

| Tb-Cl | 2 | 2.78 | osti.gov |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure Elucidation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure and local coordination environment of specific elements within a material. kyoto-u.ac.jp For lanthanide compounds like this compound, XANES at the L-edges provides insight into the unoccupied 5d and 4f electronic states. nih.govacs.org Specifically, L₃-edge XANES spectra of trivalent lanthanides are characterized by a strong white line corresponding to the 2p₃/₂ → 5d electron transition. rsc.org

A study involving this compound (TbCl₃·nH₂O) utilized XANES to investigate its electronic structure. osti.govresearchgate.netosti.gov The experimental L₃-edge XANES spectra of hydrated terbium trichloride were compared with those of the corresponding terbium oxychloride (TbOCl), which was formed by the aerobic melting of the hydrate. osti.govresearchgate.netosti.gov This comparison revealed a noticeable blue shift (a shift to higher energy) in the absorption edge for the hydrated chloride compound relative to the oxychloride. osti.govresearchgate.net

This observed blue shift was also predicted by theoretical calculations using Time-Dependent Density Functional Theory (TDDFT). osti.govresearchgate.net The shift is indicative of a structural stabilization in the TbCl₃·nH₂O system, which possesses a higher symmetry compared to the resulting oxychloride. osti.govresearchgate.net In the hydrated crystal structure, each terbium atom is coordinated by six oxygen atoms from water molecules and two chlorine atoms. osti.gov The combination of experimental XANES data with TDDFT computations provides a robust framework for elucidating the properties of these compounds. osti.govresearchgate.net

| Compound | Observed Spectral Feature | Interpretation | Reference |

|---|---|---|---|

| This compound (TbCl₃·nH₂O) | Blue shift in L₃-edge compared to TbOCl | Indicative of structural stabilization and higher symmetry | osti.gov, researchgate.net |

| Terbium Oxychloride (TbOCl) | Reference spectrum for comparison | Lower symmetry structure formed upon melting of the hydrate | osti.gov, researchgate.net |

Infrared (IR) Spectroscopy for Ligand Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential analytical technique for identifying functional groups and analyzing the vibrational modes of molecules. libretexts.org In the context of this compound, IR spectroscopy is particularly useful for characterizing the water ligands and their coordination to the terbium ion. osti.govlibretexts.org The vibrational modes of water molecules in hydrated salts give rise to distinct absorption bands in the IR spectrum. usra.edu

Fourier-transform infrared (FTIR) spectra of terbium(III) chloride hexahydrate (TbCl₃·6H₂O) have been collected and analyzed. osti.gov The spectra show characteristic absorption peaks that confirm the presence of both free and structured (coordinated) water molecules. osti.gov The vibrations associated with the water molecules include symmetric and asymmetric stretching (H-O-H), as well as the H-O-H scissor bending mode. osti.gov Furthermore, vibrations corresponding to the direct bond between the terbium cation and the oxygen of the coordinated water molecules (Tb-OH₂) are observed in the far-infrared region of the spectrum. osti.govlibretexts.org The presence of these distinct bands provides direct evidence of water ligation to the metal center. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

|---|---|---|---|

| ca. 3320 | Asymmetric Stretch | H-O-H (Free H₂O) | osti.gov |

| ca. 3220 | Symmetric Stretch | H-O-H (Free H₂O) | osti.gov |

| ca. 1620 | Scissor Bend | H-O-H (Free H₂O) | osti.gov |

| ca. 500-600 | Stretch | Tb-OH₂ Bond Vibration (Structural H₂O) | osti.gov |

Photoelectron Spectroscopy (HeI and HeII) of Vapor Phase

Photoelectron spectroscopy (PES) performed on gaseous samples provides fundamental information about the electronic structure and bonding in molecules by measuring the ionization energies of valence orbitals. aip.organl.gov Studies using both HeI and HeII radiation have been conducted on a series of gaseous lanthanide trihalides, providing systematic insights applicable to terbium(III) chloride. aip.organl.gov

The HeI photoelectron spectra of lanthanide trihalides are dominated by features arising from the ionization of halogen p-like orbitals. anl.gov As the atomic number of the lanthanide increases across the series, the spectra show a more pronounced splitting and clearer definition of peaks in the valence band. aip.org This trend allows for confident assignment of the spectral peaks, aided by relativistic Xα DVM calculations. aip.org The bonding in lanthanide chlorides is found to be less ionic than in the corresponding fluorides, with an estimated charge of Ln¹·⁶⁺ for the chlorides. aip.org

HeII spectra are particularly valuable as they reveal information about the 4f-like ionizations. aip.org For early lanthanides, these ionizations occur at lower energy than the ligand valence band, while for later members of the series, they become more core-like. aip.org The spectra of lanthanides with less than a half-filled 4f shell are very similar to each other, as are those with more than a half-filled shell, but the two groups are distinctly different. aip.org Although terbium chloride was not explicitly detailed in these foundational studies, its position in the lanthanide series allows for interpolation of its expected spectral characteristics based on these established systematic trends. aip.organl.gov

| Spectroscopic Technique | Key Observation | Interpretation and Significance | Reference |

|---|---|---|---|

| HeI PES | Pronounced splitting of peaks as lanthanide atomic number increases. | Relates to the energy levels of halogen p-like orbitals in the valence band. | aip.org |

| HeI PES | Bonding becomes more covalent from fluorides to iodides. | Lanthanide chlorides (LnCl₃) exhibit bonding with significant covalent character (Ln¹·⁶⁺). | aip.org |

| HeII PES | 4f-like ionizations shift relative to the ligand valence band across the series. | Reveals the energy and nature of the 4f orbitals, which are crucial to lanthanide chemistry. | aip.org |

| HeI/HeII PES | Spectra show a bimodal behavior (distinction between < 4f⁷ and > 4f⁷ configurations). | Highlights the significant influence of the 4f electron configuration on the overall electronic structure. | aip.org |

Coordination Chemistry and Ligand Interactions of Terbium Iii Chloride Hydrate

Hydration Sphere Dynamics and Coordination Number in Solution and Solid State

Experimental Determination of Hydration Numbers

In the solid state, terbium(III) chloride typically exists as a hexahydrate, TbCl₃·6H₂O. wikipedia.orgsigmaaldrich.comscbt.comstrem.com A comprehensive crystallographic study of lanthanide(III) chloride hydrates revealed that the heavier lanthanides, including terbium, form monomeric units of [RECl₂(H₂O)₆]⁺ (where RE = rare-earth element). iucr.orgnih.gov In this structure, the terbium ion is coordinated by six water molecules and two chloride ions, resulting in an eight-coordinate environment. iucr.orgnih.gov The remaining chloride ion acts as a counter-ion. nih.gov

In aqueous solutions, the hydration number of the Tb³⁺ ion has been determined to be nine. chemrxiv.org This was concluded by studying the luminescence quantum yield of Tb(CF₃SO₃)₃ in mixtures of H₂O and D₂O. chemrxiv.org The analysis of luminescence lifetimes of terbium(III) carboxylates in H₂O and D₂O also provided an average value for the number of coordinated water molecules. conicet.gov.ar Studies on various lanthanide ions in aqueous solution have shown a trend where the lighter rare earth ions are nona-hydrated, while the heavier ones are octa-hydrated, with those in the middle of the series exhibiting non-integer hydration numbers between nine and eight. d-nb.info

Theoretical Modeling of Hydrated Terbium(III) Ions

Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, have been employed to model the hydration of the terbium(III) ion. researchgate.netnih.gov These computational methods help in understanding the structure and dynamics of the hydrated ion in solution. acs.orgnih.govumn.edu

Different levels of theory can yield varying results for the preferred hydration number. For instance, at the generalized gradient approximation level of DFT, a hydration number of 8 is predicted for Tb(III), while hybrid DFT suggests a hydration number of 8 for all lanthanide ions. nih.gov More advanced methods, such as SCS-MP2 level of theory, predict a hydration number of 8 for Eu(III) through Lu(III), which aligns well with experimental evidence. nih.gov These models also investigate the interplay of ion-water and water-water interactions, which are crucial for accurately describing the hydration shell. tandfonline.com

Structural Changes in Lanthanide Chloride Hydrates

Across the lanthanide series, a decrease in ionic radii, known as the lanthanide contraction, leads to structural changes in their hydrated chloride complexes. acs.orgwikidata.orgacs.org A comprehensive crystallographic study has shown that the early, larger lanthanides (La³⁺, Ce³⁺) form heptahydrates with a dimeric structure, [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺. iucr.orgnih.gov In contrast, the heavier and smaller lanthanides (Pr³⁺ to Lu³⁺, including Tb³⁺) form hexahydrates with a monomeric structure, [RECl₂(H₂O)₆]⁺. iucr.orgnih.gov This structural transition is a direct consequence of the decreasing size of the lanthanide ion, which can no longer accommodate the higher coordination number favored by the larger ions.

Complexation with Organic Ligands

Terbium(III) chloride hydrate (B1144303) serves as a precursor for the synthesis of a wide variety of coordination complexes with organic ligands. These complexes are of great interest due to their potential applications in areas such as luminescent materials and biological probes.

Formation of β-diketone Complexes (e.g., acetylacetone, tmh)

Terbium(III) ions readily form complexes with β-diketone ligands like acetylacetone. These complexes are often used in the development of organic light-emitting diodes (OLEDs). For instance, tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is an organometallic terbium complex utilized as a green dopant in OLEDs. americanelements.com The β-diketone ligands act as "antennas," absorbing energy and efficiently transferring it to the central terbium ion, which then emits its characteristic green light. The luminescence intensity of these complexes can be further enhanced by the inclusion of a secondary ligand. nih.gov

Interactions with Nitrogen- and Oxygen-Donor Ligands (e.g., 1,10-phenanthroline (B135089), diethylammonium (B1227033) diethyldithiocarbamate (B1195824), dipicolinic acid, bipyridine, nalidixic acid)

Terbium(III) forms stable complexes with a variety of nitrogen- and oxygen-donor ligands.

1,10-Phenanthroline (phen): This bidentate nitrogen-donor ligand is frequently used to enhance the luminescence of terbium(III) complexes. ijcce.ac.irijcce.ac.ir For example, a complex with the formula [Tb(phen)₂Cl₃·H₂O] has been synthesized and studied. ijcce.ac.irijcce.ac.ir The inclusion of 1,10-phenanthroline as a secondary ligand in mono-β-diketone complexes has been shown to significantly increase their fluorescence. nih.gov

Diethylammonium Diethyldithiocarbamate: Terbium chloride hydrate reacts with diethylammonium diethyldithiocarbamate in absolute alcohol to form the complex Et₂NH₂[Tb(S₂CNEt₂)₄]. researchgate.netchemicalpapers.com The thermochemistry of this coordination reaction has been investigated using microcalorimetry. researchgate.net

Dipicolinic Acid (DPA): Terbium(III) forms highly luminescent complexes with dipicolinic acid. nih.govresearchgate.netnih.govacs.orgacs.org The stoichiometry of the Tb(III):DPA complex can vary, with models suggesting a three-site binding model where the binding of the first and second DPA molecules contributes most to the fluorescence. nih.gov The stability of these complexes is influenced by factors such as pH and salt concentration. researchgate.net

Bipyridine (bpy): Similar to 1,10-phenanthroline, 2,2'-bipyridine (B1663995) is another nitrogen-donor ligand that forms complexes with terbium(III). nih.govmui.ac.irrsc.org The resulting complexes have been studied for their photophysical properties and potential biological applications. nih.govmui.ac.ir However, in some cases, the luminescence of the terbium(III) cation in bipyridine complexes can be very weak. nih.gov

Nalidixic Acid: This quinolone antibiotic acts as a bidentate ligand, coordinating to the terbium(III) ion through the keto and carboxylate oxygen atoms. researchgate.netnih.govresearchgate.netmdpi.comdntb.gov.ua Complexes with a 1:3 metal-to-ligand ratio have been synthesized and characterized. researchgate.netresearchgate.net

Below is an interactive data table summarizing the key features of these ligand interactions with Terbium(III).

| Ligand | Typical Complex Formula | Key Features |

| β-Diketones | ||

| Acetylacetone | [Tb(acac)₃(phen)] | Used as green dopant in OLEDs. americanelements.com |

| N/O-Donor Ligands | ||

| 1,10-Phenanthroline | [Tb(phen)₂Cl₃·H₂O] | Enhances luminescence of Tb(III) complexes. ijcce.ac.irijcce.ac.ir |

| Diethylammonium Diethyldithiocarbamate | Et₂NH₂[Tb(S₂CNEt₂)₄] | Forms a tetrakis complex. researchgate.net |

| Dipicolinic Acid | Tb(DPA)₁₋₃(H₂O)₀₋₆ | Forms highly luminescent complexes; stability is pH-dependent. researchgate.net |

| Bipyridine | [Tb(bpy)₂(NO₃)₃] | Studied for photophysical and biological properties. belmont.edu |

| Nalidixic Acid | [Tb(Nal)₃]·5.5H₂O | Bidentate coordination via keto and carboxylate oxygens. researchgate.net |

Chelation Mechanisms and Stoichiometries

Chelation involves the binding of a single multidentate ligand to the central terbium(III) ion at multiple points, forming a stable ring-like structure known as a chelate. The stability and stoichiometry of these complexes are governed by the nature of the ligand, including the number and type of donor atoms, its structural rigidity, and the reaction conditions.

Terbium(III) readily forms complexes with a variety of chelating agents. For instance, with the aromatic tridentate ligand dipicolinic acid (DPA), terbium(III) can form complexes with differing stoichiometries, such as 1:1, 1:2, and 1:3 (Tb:DPA), assuming a nine-coordinate geometry where the remaining sites are occupied by water molecules. researchgate.net The binding affinity and resulting complex stability can be fine-tuned by modifying the DPA ligand with various substituents. nih.govacs.org Studies have shown that electron-donating groups like -NH2 on the DPA ring can enhance the binding strength to the Tb(III) ion. nih.gov

Macrocyclic ligands, such as those based on tetraazacyclododecane (cyclen), are particularly effective chelators. Ligands like 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A) and 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) form highly stable complexes with terbium(III). nih.govcaltech.edu Job's plot analysis has confirmed that hexadentate macrocycles like DO2A tend to form 1:1 complexes with dipicolinate, where the dipicolinate anion binds to the remaining coordination sites of the terbium ion. caltech.edu In contrast, hepta- and octadentate ligands like DO3A and DOTA can restrict dipicolinate binding due to the limited number of available coordination sites. caltech.edu

The reaction of terbium(III) salts with the hexadentate ligand N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) yields a mononuclear, eight-coordinate complex, [Tb(C₂₈H₂₈N₄O₂)(NO₃)]. nih.goviucr.org In this structure, the terbium ion is chelated by the six donor atoms of the bbpen ligand (two phenolate (B1203915) oxygens, two amine nitrogens, and two pyridine (B92270) nitrogens) and a bidentate nitrate (B79036) anion, resulting in a distorted dodecahedral coordination geometry. nih.goviucr.org The stability of such complexes is often enhanced by the rigidity of the chelating ligand. nih.gov

Table 1: Stoichiometry and Coordination of Selected Terbium(III) Chelates

| Chelating Ligand | Abbreviation | Typical Stoichiometry (Tb:Ligand) | Resulting Coordination Environment |

|---|---|---|---|

| Dipicolinic Acid | DPA | 1:1, 1:2, 1:3 | Tridentate binding, remaining sites filled by H₂O |

| Ethylenediaminetetraacetic acid | EDTA | 1:1 | Forms stable complexes applicable as luminescent reporters nih.gov |

| 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid | DO2A | 1:1 | Hexadentate chelation, allows for further binding of other ligands nih.govcaltech.edu |

| N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine | H₂bbpen | 1:1 | Eight-coordinate, N₄O₄ environment with a bidentate anion nih.goviucr.org |

Supramolecular Assembly and Coordination Polymer Formation

Terbium(III) chloride hydrate is a valuable building block in supramolecular chemistry, where non-covalent interactions and coordination bonds are used to construct large, well-defined architectures. The formation of these structures is driven by the predictable and directional nature of metal-ligand coordination. nih.gov By selecting ligands with specific geometries and multiple binding sites, it is possible to guide the self-assembly process towards the formation of discrete polynuclear complexes or infinite coordination polymers.

Coordination polymers (CPs) are formed when linker ligands bridge multiple metal centers, extending the structure in one, two, or three dimensions. For example, terbium(III) reacts with glutarate ligands to form one-dimensional (1D) coordination polymers. frontiersin.org In the structure of [Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n, dinuclear terbium units are linked by bridging glutarate dianions into chains. frontiersin.org Similarly, the reaction of SmCl₃·6H₂O (a lanthanide chemically similar to terbium) with 1,2,4,5-benzenetetracarboxylate (BTEC) results in a three-dimensional (3D) coordination polymer where the BTEC anions link the metal centers into an extended network. inorgchemres.org

Table 2: Examples of Supramolecular and Polymeric Terbium(III) Structures

| Bridging Ligand | Ancillary Ligand(s) | Resulting Structure | Dimensionality |

|---|---|---|---|

| Pyrazine (B50134) (pyz) | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB) | Dinuclear Complex: [(Tb(TFPB)₃)₂pyz] rsc.org | 0D |

| Glutarate | Water | Coordination Polymer frontiersin.org | 1D |

| 1,2,4,5-Benzenetetracarboxylate (BTEC) | Water | Coordination Polymer inorgchemres.org | 3D |

Effect of Ligand Environment on Terbium(III) Electronic Structure

The ligand environment, meaning the set of atoms directly coordinated to the terbium(III) ion, has a profound impact on its electronic structure. This, in turn, dictates the ion's key properties, particularly its luminescence and magnetic behavior. The 4f electrons of terbium(III) are shielded by the outer 5s and 5p electrons, but the crystal field created by the surrounding ligands still perturbs the 4f orbitals. This perturbation splits the degenerate energy levels of the free ion (J-multiplets), leading to the characteristic sharp emission lines observed in its luminescence spectra. osti.govresearchgate.net

The chemical environment can be altered by changing ligands or even the solvent, which can modulate the emissive color and luminescence intensity. rsc.org For instance, studies on terbium(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-dione (TFPB) and pyrazine showed that the photophysical properties were significantly influenced by the surrounding medium (solid state vs. solution in different solvents). rsc.org Similarly, for single-molecule magnets (SMMs) like terbium(III)-phthalocyanine complexes, the ligand field in conjunction with spin-orbit interaction is responsible for a large magnetic anisotropy, a key requirement for SMM behavior. osti.gov While the zero-field splitting was found to be sensitive to the oxidation state of the complex, higher-energy levels were sensitive to the ligand type and molecular symmetry. osti.gov

Table 3: Influence of Ligand Environment on Terbium(III) Properties

| Ligand System / Environmental Factor | Observed Effect | Reference |

|---|---|---|

| Substituted 2-hydroxyisophthalamides | Quantum yield increases with the triplet energy of the ligand. | acs.org |

| Phthalocyanine (Pc) vs. Naphthalocyanine (Nc) | Weak dependence on ligand type for zero-field splitting, but higher energy levels are sensitive. | osti.gov |

| 4-substituted Dipicolinic Acid (DPA) analogues | Electron-donating/withdrawing groups modify binding strength and Tb-N bond distances. | nih.gov |

| Change of medium from solid to solution (DCM, DMSO) | Modulation of emissive color and luminescence intensity. | rsc.org |

Luminescence Properties and Energy Transfer Mechanisms

Sensitized Luminescence of Terbium(III)

The characteristic green luminescence of the terbium(III) ion, arising from its ⁵D₄ → ⁷F₋ (J = 6, 5, 4, 3) transitions, can be significantly enhanced by complexation with organic chromophores. This process, known as sensitized luminescence, circumvents the ion's weak direct absorption. The most intense emission is typically the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 545 nm. frontiersin.orgijcrt.orgtandfonline.com

Ligand-Sensitized Emission (Antenna Effect)

The enhancement of lanthanide luminescence by coordinating organic ligands is commonly referred to as the "antenna effect". nih.govrsc.orgsqu.edu.om In this mechanism, the organic ligand (the "antenna") possesses a high absorption coefficient and efficiently absorbs excitation energy (usually UV light). rsc.orgedp-open.org This absorbed energy promotes the ligand from its ground singlet state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the energy is then transferred non-radiatively to the ligand's lower-energy triplet state (T₁). rsc.orgrsc.org Finally, the energy is transferred from the ligand's triplet state to the resonant ⁵D₄ excited state of the Tb(III) ion, which then relaxes by emitting its characteristic phosphorescence. rsc.orgedp-open.orgrsc.org

For this energy transfer to be efficient, several conditions must be met:

The intersystem crossing from the ligand's S₁ to T₁ state must be rapid and efficient. rsc.org

The energy of the ligand's triplet state (T₁) must be appropriately positioned relative to the emissive ⁵D₄ level of Tb(III) (around 20,500 cm⁻¹). edp-open.orgmdpi.com The T₁ level should be higher in energy than the Tb(III) level to facilitate downhill energy transfer, but not so high that the transfer becomes inefficient. An optimal energy gap between the ligand's triplet state and the Tb(III) emissive state is typically between 1850 and 3500 cm⁻¹ to prevent thermally activated back energy transfer from the ion to the ligand. rsc.orgresearchgate.net

A variety of organic molecules have been successfully employed as antenna ligands for sensitizing Tb(III) luminescence. These include β-diketonates, aromatic carboxylic acids, and heterocyclic compounds like 2,2'-bipyridine (B1663995) and its derivatives. ijcrt.orgedp-open.orgrsc.org For example, a cyclic peptide, cy(WQETR), containing a tryptophan residue has been shown to enhance Tb(III) luminescence intensity by 150-fold through the antenna effect. nih.govescholarship.org

| Ligand Type | Example | Key Feature | Reference |

| β-Diketones | Thenoyltrifluoroacetone (tta) | Forms thermodynamically stable complexes and acts as an effective antenna. | edp-open.org |

| Cyclic Peptides | cy(WQETR) | Tryptophan residue interacts with Tb³⁺, providing a triplet state for energy transfer. | nih.govescholarship.org |

| Bipyridyl Derivatives | 2,2'-bipyridine (bpy) | Used as a co-ligand to form ternary complexes with enhanced luminescence. | edp-open.orgacs.org |

Energy Transfer Pathways (e.g., Förster Resonance Energy Transfer (FRET) from Tryptophan)

The transfer of energy from the antenna ligand to the terbium ion is the critical step in the sensitization process. This intramolecular energy transfer can occur through two primary mechanisms: the Dexter (electron exchange) mechanism and the Förster (dipole-dipole) mechanism. The Dexter mechanism requires orbital overlap between the ligand and the metal ion and is typically dominant at short distances. The Förster mechanism, or Förster Resonance Energy Transfer (FRET), is a non-radiative dipole-dipole coupling that does not require physical contact and can occur over longer distances (typically 1-10 nm).

A notable example of FRET in Tb(III) sensitization involves the amino acid tryptophan. Tryptophan can act as a natural antenna, and its fluorescence can be used to excite a nearby Tb(III) ion. nih.gov This has been demonstrated in engineered lanthanide-binding peptides where excitation of tryptophan leads to sensitized emission from a chelated Tb(III) ion. rsc.orgresearchgate.netrsc.org The efficiency of this FRET process is highly dependent on the distance between the tryptophan donor and the Tb(III) acceptor, making it a useful tool for studying biomolecular conformations and interactions. nih.gov

Concentration Quenching Phenomena and Mitigation Strategies

While increasing the concentration of the luminescent species is a straightforward approach to enhance signal intensity, it often leads to a phenomenon known as concentration quenching. At high concentrations of Tb(III) ions, the luminescence intensity and lifetime can decrease significantly. rsc.org This quenching is primarily caused by non-radiative energy transfer between adjacent lanthanide ions, a process known as cross-relaxation. rsc.org

Several strategies have been developed to mitigate concentration quenching in lanthanide-doped materials:

Host Lattice Modification: Introducing co-dopants can help to alleviate concentration quenching. For example, doping CaF₂ nanoparticles with Na⁺ ions has been shown to improve the distribution of Nd³⁺ dopants, reducing cross-relaxation and increasing the optimal dopant concentration. rsc.org

Core-Shell Structures: A highly effective method is the creation of core-shell nanoparticles. In this design, the optically active lanthanide-doped core is coated with an inert shell of the same host material (e.g., NaYF₄). researchgate.netnih.gov This shell effectively isolates the luminescent ions from each other and from surface quenchers (like solvent molecules), thereby reducing non-radiative decay pathways. nih.gov Separating sensitizer (B1316253) and activator ions into different layers (e.g., a Tm³⁺-doped core and a Yb³⁺-doped inner shell) can also suppress back energy transfer, a key quenching pathway. researchgate.net

Ligand Design: Filling the first coordination sphere of the Tb(III) ion with multidentate ligands helps to prevent quenching by high-energy oscillators from solvent molecules, such as O-H bonds in water. ineosopen.org Using ligands devoid of C-H, N-H, and O-H bonds, such as polyhalogenated compounds, can further reduce multiphonon quenching. ineosopen.org

Defect Control: Non-radiative decay at lattice defect sites is another significant quenching pathway. Theoretical studies suggest that tuning the chemical potential during synthesis can deactivate these deleterious defect centers, thus enhancing luminescence efficiency. wpmucdn.com

Photophysical Parameters

The luminescence of Terbium(III) complexes is characterized by several key photophysical parameters that quantify the efficiency and dynamics of the emission process.

Luminescence Lifetimes and Decay Kinetics

A hallmark of lanthanide luminescence is its long lifetime, typically in the microsecond (µs) to millisecond (ms) range. rsc.orguchile.cl This is a direct consequence of the forbidden nature of the f-f transitions. The luminescence lifetime (τ) is the average time the ion spends in the excited state before returning to the ground state. It is a crucial parameter for applications such as time-resolved fluorescence imaging. nih.gov

The decay of luminescence intensity (I) over time (t) after a pulse of excitation light is often described by an exponential function. In many cases, the decay is mono-exponential, indicating the presence of a single luminescent species in a uniform chemical environment. ijcrt.org However, multi-exponential decay kinetics are frequently observed in complex systems. scispace.com A multi-exponential decay curve suggests the co-existence of several different luminescent species or that the Tb(III) ions are located in different coordination environments within the sample. scispace.com For instance, studies on Tb(III) colloids have shown three-component decays, attributed to different chelated forms of the complex in aqueous solution. scispace.com Measurements of Tb(III) emission decay kinetics in complexes with dipicolinic acid analogues have revealed lifetimes in the range of 1.0-2.0 ms (B15284909). researchgate.netacs.org

Quantum Yield Determination and Enhancement Strategies

Several strategies can be employed to enhance the quantum yield of Tb(III) complexes:

Ligand Optimization: The most critical factor is the choice of the antenna ligand. The energy of the ligand's triplet state must be optimized to ensure efficient energy transfer to the Tb(III) ion and to minimize back energy transfer. uchile.clacs.orgnih.gov For example, in a series of dinuclear Tb(III) complexes with tripodal ligands, introducing electron-acceptor substituents on the ligand improved the energy gap between the ligand's triplet level and the Tb(III) emissive level, resulting in a five-fold increase in the quantum yield. uchile.clacs.orgnih.govresearchgate.net

Structural Modification of Ligands: Computational studies have shown that the structural flexibility of a ligand can introduce non-radiative decay pathways. For a Tb(III) complex with a 2,2′-bipyridine derivative ligand that had a near-zero quantum yield, the low efficiency was explained by a quenching process induced by the out-of-plane bending of an azomethine moiety. Replacing this group with a more rigid functional group was proposed as a way to improve the quantum yield. rsc.org

Exclusion of Quenchers: As mentioned previously, excluding water molecules from the first coordination sphere is crucial. Water's O-H vibrations are efficient quenchers of the Tb(III) excited state. Using polydentate, encapsulating ligands (or "cages") can shield the metal ion from the solvent, leading to significantly higher quantum yields and longer lifetimes in aqueous solutions. nih.govedp-open.orgnih.gov Octadentate, macrotricylic ligands have been used to create Tb(III) complexes with quantum yields exceeding 50% in biological buffers. nih.gov

| Complex/System | Key Enhancement Strategy | Result | Reference |

| Dinuclear Tb(III) complexes | Tuning ligand triplet energy via substituents | ~5x increase in quantum yield with electron-acceptor groups. | uchile.clacs.orgnih.gov |

| Tb(III) with macrotricyclic IAM ligands | Encapsulation of Tb(III) ion | Quantum yields ≥ 50% and lifetimes ≥ 2.45 ms in buffer. | nih.gov |

| Tb(III) with cyclic peptide cy(WQETR) | Antenna effect and shielding from water | 150-fold enhancement in luminescence intensity. | nih.gov |

Excitation and Emission Spectral Analysis (Intra-f-f transitions)

The characteristic green emission of Terbium(III) ions arises from transitions within the 4f electronic shell, which are formally forbidden by selection rules. edp-open.org These intra-f-f transitions result in sharp, well-defined emission bands. edp-open.orgnih.gov The most prominent of these is the ⁵D₄ → ⁷F₅ transition, which is responsible for the intense green light observed at approximately 545 nm. nih.govresearchgate.netmdpi.com Other notable transitions include ⁵D₄ → ⁷F₆ (around 490 nm), ⁵D₄ → ⁷F₄ (around 585 nm), and ⁵D₄ → ⁷F₃ (around 620 nm). nih.govresearchgate.netmdpi.com

The following table summarizes the characteristic emission peaks of Terbium(III) and their corresponding electronic transitions:

| Emission Peak (nm) | Transition |

| ~490 | ⁵D₄ → ⁷F₆ |

| ~545 | ⁵D₄ → ⁷F₅ |

| ~585 | ⁵D₄ → ⁷F₄ |

| ~620 | ⁵D₄ → ⁷F₃ |

This table is based on data from multiple sources. nih.govresearchgate.netmdpi.com

Luminescence in Confined Environments

The luminescent properties of Terbium(III) chloride hydrate (B1144303) can be significantly altered when the compound is confined within various host materials. These environments can influence the coordination sphere of the terbium ion and affect non-radiative decay pathways.

Encapsulation in Porous Glass and Hybrid Materials

When Terbium(III) chloride is encapsulated in porous glass, its luminescence parameters become dependent on the concentration of the salt within the pores. researchgate.netpleiades.online This method involves impregnating the porous support with aqueous solutions of Terbium(III) chloride. researchgate.netpleiades.online The confinement within the glass matrix can lead to the formation of materials with controllable spectral-luminescent properties. researchgate.net

Water Vapor Adsorption Effects on Luminescence Quenching

The luminescence of Terbium(III) chloride encapsulated in porous glass is sensitive to the presence of water vapor. researchgate.netpleiades.online Adsorption of water molecules can lead to luminescence quenching. researchgate.netpleiades.online This quenching is attributed to the high-frequency vibrational modes of the O-H bonds in water, which provide an efficient non-radiative pathway for the de-excitation of the excited Tb³⁺ ion. rsc.org The coordination of water molecules to the lanthanide ion can significantly decrease the luminescence intensity. rsc.org

Unexpected Water Screening Effects in Gel-Encapsulated Systems

In certain gel-encapsulated systems, an unexpected "water screening" effect has been observed. researchgate.net While water is typically a quencher of lanthanide luminescence, in these specific environments, it can paradoxically lead to an enhancement of emission. This phenomenon is thought to arise from the specific arrangement of water molecules around the terbium ion within the gel matrix, which may shield it from other quenching species or alter the efficiency of energy transfer processes.

Thermally-Assisted Photosensitized Emission Phenomena in Terbium Complexes

Recent research has explored the phenomenon of thermally-assisted photosensitized emission in certain Terbium(III) complexes. researcher.lifenih.govrsc.org In these systems, the energy level of the ligand's lowest excited triplet state (T₁) is slightly lower than the emissive ⁵D₄ level of the Tb³⁺ ion. researcher.lifenih.gov

The following table outlines the key components and energy levels in a representative thermally-assisted photosensitized emission system:

| Component | Role | Energy Level (cm⁻¹) |

| Phenanthrene ligand | Energy Donor (Photosensitizer) | Lowest excited triplet (T₁) = 19,850 |

| Tb(III) ion | Energy Acceptor (Emission Center) | Emitting level (⁵D₄) = 20,500 |

This data is for a specific dinuclear luminescent lanthanide complex. researcher.lifenih.gov

Advanced Spectroscopic Analysis of Terbium Iii Chloride Hydrate and Its Complexes

Fluorescence Spectroscopy for Probing Molecular Interactions

Fluorescence spectroscopy is a powerful tool for investigating the molecular interactions of Terbium(III) chloride hydrate (B1144303) upon complexation with organic ligands. The characteristic luminescence of the Tb³⁺ ion arises from f-f electronic transitions, which are typically weak due to their forbidden nature. However, upon formation of a complex with an appropriate organic ligand (antenna), the ligand can absorb excitation energy and efficiently transfer it to the central Tb³⁺ ion, a phenomenon known as the "antenna effect." This process significantly enhances the luminescence intensity of the terbium ion. edp-open.org

The emission spectrum of Tb³⁺ complexes typically displays several sharp, well-defined bands corresponding to the ⁵D₄ → ⁷Fₙ transitions. The most prominent of these are often observed at approximately 490 nm (⁵D₄ → ⁷F₆), 545 nm (⁵D₄ → ⁷F₅), 585 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). researchgate.netnih.gov The relative intensities and positions of these bands can be sensitive to the coordination environment of the Tb³⁺ ion, providing valuable information about the nature of the complex formed.

For instance, in the complex formed between Terbium(III) chloride hydrate and 1,10-phenanthroline (B135089) (Phen), excitation at 303 nm leads to the characteristic emission peaks of Tb³⁺ at 489, 544, 585, and 620 nm. mdpi.com The formation of a ternary complex with prucalopride (B966) succinate (B1194679) and 8-hydroxyquinoline (B1678124) results in sensitized luminescence with an emission maximum at 544 nm when excited at 226 nm. nih.gov

Furthermore, interactions with biomolecules can be probed using this technique. The intrinsic fluorescence of proteins like bovine serum albumin (BSA) can be quenched upon binding with Tb(III) complexes, indicating complex formation and allowing for the study of binding mechanisms and affinities. ijcce.ac.ir Similarly, the interaction between tryptophan (Trp) and Tb³⁺ can be monitored, where the decrease in Trp fluorescence is accompanied by an increase in sensitized Tb³⁺ luminescence, confirming energy transfer. rsc.org

Table 1: Characteristic Emission Bands of Terbium(III) Complexes

| Transition | Approximate Wavelength (nm) | Reference |

| ⁵D₄ → ⁷F₆ | 488 - 492 | researchgate.netnih.gov |

| ⁵D₄ → ⁷F₅ | 544 - 547 | researchgate.netmdpi.com |

| ⁵D₄ → ⁷F₄ | 580 - 588 | researchgate.netnih.gov |

| ⁵D₄ → ⁷F₃ | 618 - 622 | researchgate.netnih.gov |

| ⁵D₄ → ⁷F₂ | ~650 | nih.govnih.gov |

| ⁵D₄ → ⁷F₁ | ~669 | nih.gov |

| ⁵D₄ → ⁷F₀ | 678 - 681 | nih.gov |

Time-Resolved Fluorescence Spectroscopy for Kinetic Studies

Time-resolved fluorescence spectroscopy (TRFS) provides deeper insights into the kinetic aspects of Terbium(III) complexes by measuring the decay of the luminescence intensity over time. A key characteristic of lanthanide luminescence is its long lifetime, often in the microsecond to millisecond range, which is significantly longer than the nanosecond-scale lifetimes of most organic fluorophores and background autofluorescence. bmglabtech.com This property is advantageous for developing highly sensitive detection methods.

The luminescence lifetime (τ) of a Tb³⁺ complex is sensitive to its immediate coordination environment, particularly the presence of quenching species like water molecules. The number of water molecules coordinated to the metal ion can be estimated based on the luminescence decay rate. For example, time-resolved luminescence studies of Tb(III) complexes with macrotricyclic ligands based on 2-hydroxyisophthalamide (B14833043) have demonstrated long luminescence lifetimes (τH₂O ≥ 2.45 ms), indicating efficient shielding of the Tb³⁺ ion from water-induced quenching. nih.gov

Kinetic studies of complex formation and energy transfer can also be performed using TRFS. The rate of energy transfer from a sensitizing ligand to the Tb³⁺ ion can be determined, as well as the kinetics of ligand exchange reactions. kit.edu For instance, the quenching of Tb³⁺ luminescence by ascorbic acid in a Tb(Phen) complex was studied, and the bimolecular quenching constant was determined to be 2.5 × 10⁸ M⁻¹·s⁻¹, indicating a dynamic quenching mechanism. mdpi.comsemanticscholar.org

Table 2: Luminescence Lifetimes of Selected Terbium(III) Complexes

| Complex System | Luminescence Lifetime (τ) | Conditions | Reference |

| Tb(III) complexes with 4-substituted dipicolinic acid analogues | 1.0 - 2.0 ms (B15284909) | - | acs.org |

| Tb-6 (macrotricyclic 2-hydroxyisophthalamide complex) | ≥ 2.45 ms | Buffered aqueous solution, pH 7.4 | nih.gov |

| [Tb(L1)(OH₂)]³⁺ (L1 = cyclen derivative) in D₂O | 1.83 ms | pD 7.5 | nih.gov |

| Tb(Phen)-AA complex | - | Dynamic quenching observed | mdpi.comsemanticscholar.org |

UV-Visible Absorption Spectroscopy for Complexation Studies

UV-Visible absorption spectroscopy is a fundamental technique used to confirm the formation of complexes between this compound and organic ligands. While the f-f transitions of the Tb³⁺ ion are very weak in the UV-Vis region, the formation of a complex is often accompanied by significant changes in the absorption spectrum of the organic ligand.

Upon coordination to the terbium ion, the absorption bands of the ligand may exhibit a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in molar absorptivity (hyperchromic or hypochromic effect). These changes provide evidence of the electronic interactions between the ligand and the metal ion and confirm the formation of the complex. nih.gov

For example, the complexation of Tb³⁺ with 1,10-phenanthroline (Phen) and ascorbic acid results in a hypsochromic shift in the absorption spectrum of Phen from 267 nm to 264 nm. semanticscholar.org In another study, the formation of a ternary complex of Tb³⁺ with prucalopride succinate and 8-hydroxyquinoline led to an enhancement in absorbance and a red shift of 3 nm in the drug's absorption spectrum, confirming complexation. nih.gov The molar extinction coefficients of Tb(III) complexes with 4-substituted analogs of dipicolinic acid were found to be in the range of (2.2 × 10³ to 8.3 × 10³) M⁻¹·cm⁻¹. acs.org

Table 3: UV-Visible Absorption Data for Terbium(III) Complexation

| Complex System | Ligand Absorption (λ_max, nm) | Complex Absorption (λ_max, nm) | Observation | Reference |

| Tb(Phen) with Ascorbic Acid | 267 | 264 | Hypsochromic shift | semanticscholar.org |

| Tb³⁺-PRU with 8HQ | 266 (PRU) | 263 (ternary complex) | Enhancement and shift | nih.gov |

| Tb-6 (macrotricyclic complex) | - | ~340 | ε_max ≥ 20,000 M⁻¹cm⁻¹ | nih.gov |

| Tb(III) with 4-substituted dipicolinic acid analogues | - | - | ε_max = (2.2-8.3) x 10³ M⁻¹cm⁻¹ | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy can be a challenging yet informative technique for the structural elucidation of paramagnetic lanthanide complexes, including those of terbium(III). The paramagnetic nature of the Tb³⁺ ion can lead to significant shifting and broadening of NMR signals of the coordinated ligands, which can complicate spectral interpretation. However, these paramagnetic effects can also provide valuable structural information.

¹H NMR spectroscopy has been used to confirm the formation of Tb(III) complexes with macrocyclic ligands. For instance, the formation of a Tb(III) complex with a trisubstituted cyclen derivative was confirmed by ¹H NMR spectroscopy and electrospray ionization mass spectrometry. nih.gov In another study, the ¹H NMR spectrum of a gadolinium(III) complex, a close relative of terbium(III), with a mercapto-triazole Schiff base ligand showed broad multiplet signals for the aromatic protons due to the paramagnetic properties of the metal ion. researchgate.net While detailed structural elucidation solely from NMR can be complex for terbium complexes, it serves as a crucial complementary technique to other methods like X-ray crystallography and mass spectrometry for confirming the ligand framework and coordination. The development of specialized NMR techniques and computational methods is expanding the utility of NMR for studying the structure and dynamics of such paramagnetic complexes in solution. acs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for examining the electronic and structural properties of terbium-containing compounds. researchgate.netacs.org

Ground State Structures and Lattice Parameter Prediction

DFT calculations have been successfully employed to predict the ground state structures and lattice parameters of lanthanide chloride hydrates, including the terbium variant. researchgate.netosti.gov For compounds in the LnCl₃·6H₂O series (where Ln represents a lanthanide), which crystallize in the P2/n space group, DFT has been used to optimize the geometries of both the crystal lattice and the individual atoms within the unit cell. osti.gov In these structures, the central lanthanide atom is coordinated by six water molecules and two chloride ions. osti.gov

A study utilizing the Quantum Espresso plane-wave DFT code performed ground state lattice and atom optimizations for a series of lanthanide trichloride (B1173362) hydrates. osti.gov For the terbium system, a significant charge density cut-off of 700 Ry and a 3x4x3 Monkhorst-Pack k-point grid for sampling the Brillouin zone were applied. osti.gov These calculations provide theoretical values for lattice parameters that can be compared with experimental data, offering a measure of the accuracy of the computational approach. researchgate.netosti.gov

Table 1: DFT-Calculated and Experimental Crystal Structure Details for Terbium(III) Chloride Hexahydrate

| Parameter | DFT-Calculated Value | Experimental Value |

|---|---|---|

| Space Group | P2/n | P2/n |

Note: Specific lattice parameter values (a, b, c, β) were part of a broader study on lanthanide chlorides, with a focus on validating the computational methodology against known structures. osti.gov

Simulation of X-ray Absorption Near Edge Structure (XANES) Spectra

Theoretical simulations of X-ray Absorption Near Edge Structure (XANES) spectra using DFT and time-dependent DFT (TD-DFT) have been instrumental in interpreting experimental spectroscopic data for terbium chloride hydrates. researchgate.netosti.gov These simulations can predict features in the XANES spectra, such as the energy position of absorption edges. researchgate.netosti.gov

For instance, computational studies predicted a blue shift in the L₃-edge XANES spectra for hydrated lanthanide trichlorides when compared to their corresponding oxychlorides. researchgate.netosti.gov This prediction was subsequently confirmed by experimental measurements. researchgate.net The observed blue shift is indicative of the structural stabilization of the hydrated chloride form due to its higher symmetry compared to the oxychloride. researchgate.net The agreement between theoretical predictions and experimental results highlights the predictive power of combining these approaches to understand the electronic properties of these materials. researchgate.netosti.gov The local electronic structure of the Tb³⁺ ion can be examined, confirming its trivalent state within the crystal lattice. polyu.edu.hk

Prediction of Stability Constants for Complexes

DFT has been utilized to predict the relative stability constants of terbium(III) complexes with various organic ligands. acs.orgnih.govacs.orgmorressier.comresearchgate.net While the accurate calculation of absolute stability constants in aqueous solutions remains a significant computational challenge, the prediction of relative stability constants through the use of thermodynamic cycles has proven more reliable. acs.orgnih.gov In these studies, different density functionals (like B3LYP and M06) and basis sets are often benchmarked to assess their performance. acs.orgnih.gov

One study investigated the complexation of Tb(III) with dipicolinic acid (DPA) and its 4-substituted analogues. acs.orgnih.govacs.orgmorressier.comresearchgate.net The calculations, performed with the NWChem program package, employed a relativistic small core pseudopotential for the terbium atom to account for scalar relativistic effects, while standard basis sets like 6-31+G* and 6-311++G** were used for the lighter atoms. acs.orgnih.gov The study found that the binding strengths of the substituted DPA ligands to the Tb(III) ion were influenced by the electronic effects (both resonance and inductive) of the substituents. acs.orgnih.govacs.org

The calculated order of decreasing stability for the Tb(III)-XDPA complexes was: −NH₂ > −OH ~ −CH₂OH > −imidazole ~ −Cl ~ −Br ~ −H > −F > −I acs.orgnih.govresearchgate.net

These computational predictions on the efficiency of ligand-ion complexation are valuable for applications such as the development of luminescent probes. acs.orgacs.org

Computational Study of Lanthanide(III) Hydration

The hydration of lanthanide ions, including terbium(III), has been a subject of intense computational investigation. researchgate.netrsc.org DFT studies, in conjunction with methods like second-order Møller-Plesset perturbation theory (MP2), have been used to determine the preferred hydration number and the structure of hydrated lanthanide ions. researchgate.netrsc.org

These studies typically involve calculating properties such as binding energies, entropies, and Gibbs free energies of hydration for aqua complexes with varying numbers of water molecules, for example, [Ln(H₂O)h]³⁺ where h can be 7, 8, or 9. researchgate.netrsc.org The choice of theoretical method can influence the predicted outcome. For instance, at the generalized gradient approximation (GGA) level of DFT, a hydration number of 8 is often favored for the mid-series lanthanides like terbium. researchgate.netrsc.org In contrast, hybrid DFT functionals may predict a consistent hydration number of 8 across the series, while higher-level theories like SCS-MP2 suggest a transition from a hydration number of 9 for early lanthanides to 8 for later ones, including terbium. researchgate.netrsc.org These theoretical findings are generally in good agreement with experimental evidence. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the excited state properties of molecules and materials, including those containing terbium(III). nih.govrsc.orguci.eduarxiv.org It is widely used to calculate electronic absorption and emission spectra. rsc.orguci.educhemrxiv.org

TD-DFT calculations have been applied to understand the luminescence of Tb(III) complexes. nih.gov Studies have shown a correlation between the calculated energies of the excited states and the experimentally observed quantum yields of luminescence. nih.gov For example, in a series of Tb(III) β-diketonate complexes, TD-DFT was used to show that modifying the electron-donating character of a coordinating neutral ligand could shift the energy of the ligand's lowest triplet state. nih.gov This shift, in turn, affects the efficiency of energy transfer to the Tb(III) ion, thereby altering the relative quantum yield of its luminescence. nih.gov Such insights are crucial for the rational design of highly luminescent terbium complexes for various applications. nih.govnih.gov

Furthermore, TD-DFT, in combination with ground-state DFT, has been used to simulate the L₃-edge XANES spectra of terbium chloride hydrates, contributing to a deeper understanding of their electronic structure. researchgate.netosti.govosti.gov

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of ions and molecules in solution. gfz-potsdam.dearxiv.org For terbium(III) chloride, MD simulations can provide detailed information about the structure and dynamics of the hydrated Tb³⁺ ion and its interactions with chloride ions and water molecules. d-nb.infonih.gov

MD simulations have been used to investigate the hydration structure of lanthanide ions in aqueous solutions. d-nb.info These simulations reveal that the hydration shells of lanthanide ions are flexible, undergoing rapid geometric modifications. d-nb.info For concentrated solutions of lanthanide salts, such as terbium(III) perchlorate, evidence of ion pair formation can be observed, where there is insufficient water to form complete hydration spheres around all ions. d-nb.info

In the context of understanding the behavior of similar systems, MD simulations of tetrabutylammonium (B224687) bromide (TBAB) aqueous solutions, which form semiclathrate hydrates, have been performed. gfz-potsdam.de These simulations, using programs like DL_POLY, model the intermolecular interactions with specific force fields (e.g., TIP4P/2005 for water) and handle long-range electrostatic interactions using methods like Ewald summation. gfz-potsdam.dearxiv.org Such studies provide insights into interfacial phenomena and the aggregation of ions at surfaces, which are relevant for understanding crystallization and other dynamic processes in concentrated salt solutions. gfz-potsdam.de

Mulliken Population Analysis for Electron Configuration and Charge Distribution

Computational studies using Density Functional Theory (DFT) have been performed on [Tb(H₂O)₈]³⁺ complexes. The analysis of the natural electron configuration of the central terbium atom reveals details about the occupancy of its valence orbitals.

Electron Configuration of Terbium in a Hydrated State

The ground state electron configuration of a neutral terbium atom is [Xe] 4f⁹ 6s². In its +3 oxidation state, as in Terbium(III) chloride hydrate (B1144303), the terbium atom loses three valence electrons. The electronic configuration of the Tb³⁺ ion is therefore [Xe] 4f⁸.

Mulliken population analysis on the [Tb(H₂O)₈]³⁺ complex provides a more detailed picture of the electron distribution in the coordinated state. The analysis shows that the 4f orbitals are not purely ionic with an integer electron count.

Table 7.4.1: Natural Electron Configuration of Terbium in [Tb(H₂O)₈]³⁺ Complex